4-Chloro-2-(trifluoromethyl)aniline
Overview
Description
Fourier-transform (FT) infrared and FT-Raman spectra of 4-chloro-2-(trifluoromethyl) aniline has been studied.
Mechanism of Action
Target of Action
It is known to be a biologically active compound .
Mode of Action
It is known to be a useful building block in the synthesis of various valuable fluorine-containing molecules and heterocyclic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-chlorobenzotrifluoride. For instance, it is recommended to avoid release to the environment due to its potential hazards .
Biological Activity
4-Chloro-2-(trifluoromethyl)aniline is an aromatic amine notable for its unique electronic properties and diverse biological activities. This compound, characterized by a chloro group and a trifluoromethyl group on the benzene ring, has garnered attention in pharmacological research due to its potential applications in various therapeutic areas.
- Chemical Formula : C7H5ClF3N
- Molecular Weight : 195.57 g/mol
- CAS Number : 175205-77-3
The presence of the electronegative trifluoromethyl group significantly influences the compound's reactivity and biological activity, enhancing its metabolic stability compared to other aniline derivatives .
Biological Activities
This compound exhibits several notable biological activities:
- CYP Enzyme Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs .
- Antagonistic Activity : Studies have shown that this compound has antagonistic effects on specific receptors, including the P2X3 receptor, which is involved in pain signaling pathways. The introduction of trifluoromethyl groups has been linked to increased metabolic stability and altered activity profiles .
- Metabolic Stability : The trifluoromethyl substitution results in a significant increase in metabolic stability, making it a promising candidate for further drug development .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that variations in halide substitutions can affect biological activity significantly. The following table summarizes findings related to structural modifications:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Chloroaniline | Contains only one chloro group | More basic than this compound |
2-Trifluoromethylphenylamine | Trifluoromethyl group on a different position | Different reactivity patterns due to position |
3-Chloro-2-(trifluoromethyl)aniline | Chloro group at the meta position | Affects electrophilic substitution differently |
4-Bromo-2-(trifluoromethyl)aniline | Bromine instead of chlorine | Different halogen properties influencing reactivity |
The unique combination of both chloro and trifluoromethyl groups enhances the electronic properties and reactivity of this compound compared to these similar compounds .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Inhibitory Effects on Pain Pathways : One study demonstrated that modifications of aniline derivatives, including this compound, resulted in varying degrees of antagonistic activity against P2X3 receptors, indicating potential applications in pain management therapies .
- Metabolic Studies : Research involving animal models has shown that this compound exhibits favorable pharmacokinetic properties, with enhanced metabolic stability leading to prolonged activity in vivo .
- Toxicological Assessments : Toxicity studies have indicated that while this compound can act as an irritant, it does not exhibit significant toxicity towards healthy cells at therapeutic concentrations, making it a candidate for further investigation in drug development .
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N/c8-4-1-2-6(12)5(3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVINWVPRKDIGLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060000 | |
Record name | 4-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445-03-4 | |
Record name | 2-Trifluoromethyl-4-chloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000445034 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-chloro-2-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Chloro-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-α,α,α-trifluoro-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.503 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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